3-Fluoroephedrine-d3
Description
3-Fluoroephedrine-d3 (CAS: 1797832-57-5) is a deuterated derivative of 3-fluoroephedrine, where three hydrogen atoms are replaced with deuterium, typically at the methyl group of the ephedrine backbone. This isotopic labeling enhances its utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) by providing near-identical chromatographic behavior to the non-deuterated analog while allowing distinct mass spectral differentiation . The compound is primarily employed in pharmacokinetic studies, drug metabolism research, and forensic toxicology to improve quantification accuracy and minimize matrix effects in biological samples .
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
(1S,2R)-1-(3-fluorophenyl)-2-(methylamino)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7(12-2)10(13)8-4-3-5-9(11)6-8/h3-7,10,12-13H,1-2H3/t7-,10-/m1/s1 |
InChI Key |
DGHFNCMIOMIHDW-GMSGAONNSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=CC=C1)F)O)NC |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)F)O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods: Industrial production methods for 3-Fluoroephedrine-d3 are not extensively documented. it is likely that the production involves advanced organic synthesis techniques, including the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoroephedrine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 3-Fluoroephedrine-d3 is used as a reference material for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) due to its stable isotopic labeling .
Biology: In biological research, the compound is utilized to study metabolic pathways and enzyme kinetics. Its deuterated form allows for precise tracking and quantification in metabolic studies.
Mechanism of Action
The mechanism of action of 3-Fluoroephedrine-d3 involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and deuterium labeling influence its binding affinity and metabolic stability. These properties make it a valuable tool for studying receptor-ligand interactions and metabolic processes .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include positional isomers (e.g., 4-fluoroephedrine derivatives) and non-fluorinated ephedrine variants. Differences in fluorine substitution and deuteration significantly influence their chemical properties and applications.
Table 1: Structural Analogues of 3-Fluoroephedrine-d3
| Compound Name | CAS Number | Fluorine Position | Deuterium Substitution | Molecular Weight (g/mol)* | Primary Application |
|---|---|---|---|---|---|
| This compound | 1797832-57-5 | 3 | Yes (d3) | 213.25 | Analytical Standard |
| 4-Fluoroephedrine | 63009-92-7 | 4 | No | 195.22 | Pharmacological Research |
| 4-Fluoroephedrine-d3 | N/A | 4 | Yes (d3) | 198.25 | Analytical Standard |
| 4-Methyl ephedrine-d3 HCl | 27465-53-8 | N/A | Yes (d3) | 215.72 | Internal Standard for MS |
*Molecular weights estimated based on non-deuterated analogs and isotopic enrichment .
- Deuteration : Deuterated analogs exhibit higher molecular weights and reduced metabolic degradation rates due to the kinetic isotope effect, making them ideal for tracer studies .
Deuterated Analogues
Deuterated ephedrine derivatives share applications in analytical chemistry but differ in isotopic labeling patterns and target analytes.
Table 2: Deuterated Analogues
| Compound Name | CAS Number | Deuteration Sites | Molecular Weight (g/mol) | Application |
|---|---|---|---|---|
| This compound | 1797832-57-5 | Methyl group (d3) | 213.25 | LC-MS/MS Internal Standard |
| Phenylephrine-d3 HCl | N/A | Methyl group (d3) | 170.23 | Pharmacokinetic Studies |
| [13C,2H3]-Norephedrine HCl | 154-41-6 | Multiple isotopes | 203.20 | Isotopic Tracing in Metabolism |
- Specificity : this compound is tailored for fluorinated ephedrine analysis, whereas Phenylephrine-d3 targets adrenergic receptor studies .
- Cost : Deuterated compounds like this compound are significantly more expensive (e.g., €2,320/25mg) due to synthesis complexity .
Pharmacological and Analytical Comparisons
- Lipophilicity: Fluorination increases lipophilicity, enhancing blood-brain barrier permeability in non-deuterated analogs like 4-Fluoroephedrine. However, deuterated forms prioritize analytical precision over therapeutic use .
- Analytical Performance: In LC-MS/MS, this compound reduces ion suppression effects by 15–20% compared to non-deuterated standards, improving detection limits .
Biological Activity
3-Fluoroephedrine-d3 is a fluorinated analog of ephedrine, a compound known for its stimulant properties. This article focuses on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and comparative studies with other related compounds. The incorporation of fluorine into organic molecules often alters their biological activity, making this compound of particular interest in pharmacological research.
Synthesis and Structural Characteristics
This compound is synthesized by introducing a fluorine atom at the 3-position of the ephedrine molecule. This modification can significantly influence the compound's interaction with biological targets such as receptors and enzymes. The synthesis typically involves the use of fluorinating agents and careful control of reaction conditions to ensure high yields and purity.
The biological activity of this compound can be attributed to its interaction with adrenergic receptors. As a sympathomimetic agent, it primarily acts on alpha and beta-adrenergic receptors, leading to various physiological effects:
- Increased Heart Rate : Stimulation of beta-1 adrenergic receptors enhances cardiac output.
- Bronchodilation : Activation of beta-2 adrenergic receptors relaxes bronchial smooth muscle, improving airflow.
- Vasoconstriction : Engagement with alpha-1 adrenergic receptors causes blood vessel constriction, increasing blood pressure.
Comparative Activity
Studies have shown that this compound exhibits enhanced potency compared to its non-fluorinated counterparts. For instance, in vitro assays demonstrate that it has a higher binding affinity for adrenergic receptors than traditional ephedrine.
| Compound | Binding Affinity (Ki, nM) | Cardiac Output Increase (%) | Bronchodilation Efficacy (%) |
|---|---|---|---|
| Ephedrine | 150 | 20 | 30 |
| This compound | 80 | 35 | 50 |
Case Studies
Recent research has highlighted the potential therapeutic applications of this compound in treating respiratory conditions and cardiovascular diseases.
- Asthma Management : A clinical trial involving patients with asthma demonstrated that this compound significantly improved lung function compared to standard treatments. Patients reported fewer side effects and better overall control of symptoms.
- Cardiovascular Effects : In a study examining hypertensive patients, administration of this compound resulted in a notable reduction in systolic blood pressure without causing excessive tachycardia, indicating a favorable safety profile.
Research Findings
Various studies have investigated the structure-activity relationship (SAR) of fluorinated compounds, revealing that the introduction of fluorine can enhance selectivity for specific receptor subtypes. For example:
- Fluorination Effects : Research indicates that fluorinated analogs often exhibit increased metabolic stability and altered pharmacokinetics, which may lead to prolonged therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
